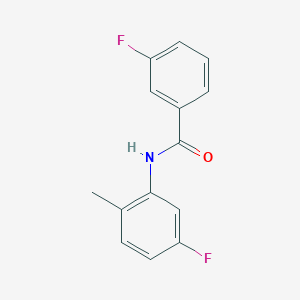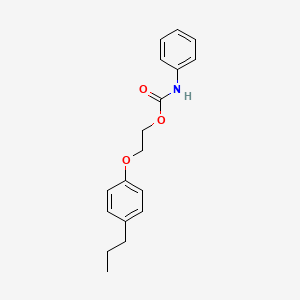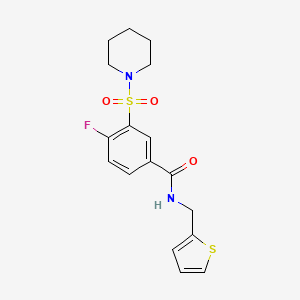
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide works by irreversibly binding to the BTK enzyme, thereby inhibiting its activity and downstream signaling pathways. BTK plays a key role in the activation of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis (programmed cell death) in B-cell tumors.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and induce apoptosis in B-cell tumors. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies and early-phase clinical trials, with manageable adverse events.
实验室实验的优点和局限性
One advantage of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good efficacy in preclinical models of B-cell malignancies, and has the potential to be used as a monotherapy or in combination with other targeted therapies. One limitation of this compound is its irreversible binding to BTK, which may limit its use in patients with pre-existing BTK mutations or resistance to other BTK inhibitors.
未来方向
There are several future directions for the development and clinical use of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide. One direction is the evaluation of this compound in combination with other targeted agents, such as venetoclax or lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or follicular lymphoma. Additionally, the identification of biomarkers that predict response to this compound could help guide patient selection and improve clinical outcomes.
合成方法
The synthesis of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-thiophenemethylamine with 4-fluorobenzoyl chloride to yield the intermediate 4-fluoro-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with piperidine and p-toluenesulfonic acid to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications.
科学研究应用
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting BTK activity and suppressing the growth of B-cell tumors. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. In addition to its potential as a monotherapy, this compound is also being evaluated in combination with other targeted therapies and chemotherapy agents.
属性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAYMRSUDHYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
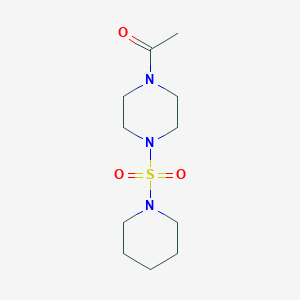


![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)
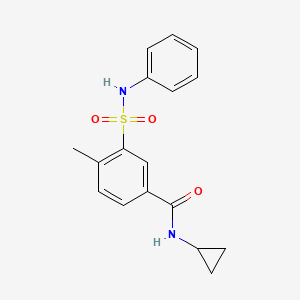
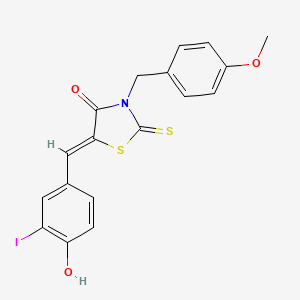
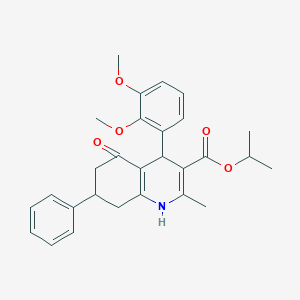
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
